molecular formula C9H6Cl2N2O2 B1387791 methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-20-9

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1387791
CAS No.: 871583-20-9
M. Wt: 245.06 g/mol
InChI Key: UTSLJBDIAXLXSH-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with a methyl ester group at position 2, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with 2,6-dichloro-4-nitropyridine, which undergoes a series of reactions including reduction, cyclization, and esterification to yield the target compound . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine, which can further participate in cyclization reactions.

    Esterification: The carboxylate group can be esterified to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases to catalyze the reactions. Solvents such as dimethylformamide (DMF) or toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and a methyl ester group. This combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSLJBDIAXLXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653292
Record name Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871583-20-9
Record name Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
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methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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